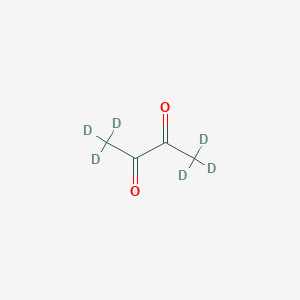

2,3-Butanedione-D6

Übersicht

Beschreibung

2,3-Butanedione-D6, also known as diacetyl, is an organic compound with the chemical formula C4H6O2 . It is a diketone and is represented by two acetyl groups connected by carbon atoms . It is used as a precursor to α-diones .

Synthesis Analysis

The synthesis of 2,3-butanedione has been reported by heterogeneous catalysis, using Cs-K/V2O5 . The samples were prepared by the sol-gel method using raw amorphous SiO2/HeteroatomO2 gels . The reaction of oxidation of 2-butanone (methyl ethyl ketone, MEC) was performed in a flow reactor using oxygen as an oxidant .

Molecular Structure Analysis

The molecular formula of 2,3-Butanedione-D6 is C4D6O2 . It has an average mass of 92.126 Da and a monoisotopic mass of 92.074440 Da .

Chemical Reactions Analysis

2,3-Butanedione monoxime (BDM) is a well-characterized, low-affinity, non-competitive inhibitor of skeletal muscle myosin-II . It has been widely used in cell biological experiments with the assumption that it is an ATPase inhibitor of the myosin superfamily .

Physical And Chemical Properties Analysis

2,3-Butanedione-D6 is a highly flammable liquid and vapor . It has a density of 1.0±0.1 g/cm3, a boiling point of 88.0±0.0 °C at 760 mmHg, and a vapor pressure of 62.3±0.1 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Enzyme Kinetics Exploration

2,3-Butanedione-D6 is used in the exploration of enzyme kinetics . It helps in understanding the rates of enzymatic reactions and the factors that influence them.

Metabolic Pathway Study

This compound is used in the study of metabolic pathways . It helps researchers understand how different substances are metabolized in the body and how these pathways are regulated.

Examination of Metabolic Intermediates

2,3-Butanedione-D6 is used in the examination of metabolic intermediates . These are compounds that are formed in the intermediate steps of metabolic reactions.

Research on Metabolic Fluxes

This compound is also used in the research of metabolic fluxes . This involves studying the rates at which compounds are transformed in metabolic pathways.

Drug Metabolism Studies

2,3-Butanedione-D6 finds use in drug metabolism studies . It helps researchers understand how drugs are metabolized in the body, which is crucial for drug development and safety.

Drug-Drug Interaction Studies

This compound is used in drug-drug interaction studies . It helps in understanding how different drugs interact with each other in the body, which is important for avoiding adverse drug interactions.

Drug-Target Interaction Studies

2,3-Butanedione-D6 is used in drug-target interaction studies . It helps in understanding how drugs interact with their target molecules in the body.

Formation of Triazine and Pteridine Ring Systems

2,3-Butanedione-D6 is used in the formation of triazine and pteridine ring systems . Its cyclocondensation with amines has been used to form these ring systems.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 2,3-Butanedione-D6 is the enzyme myosin ATPase . Myosin ATPase is a crucial enzyme involved in muscle contraction and other cellular processes that require movement. It catalyzes the hydrolysis of ATP to generate energy for these processes .

Mode of Action

2,3-Butanedione-D6 functions as an inhibitor of enzymes participating in metabolic pathways by binding to the enzyme’s active site, thereby stopping the enzyme from catalyzing the reaction . Specifically, it acts as a noncompetitive inhibitor of myosin ATPase . This inhibition allows for the study of the enzyme’s kinetics and the metabolic pathways and intermediates implicated in the reaction .

Biochemical Pathways

The inhibition of myosin ATPase by 2,3-Butanedione-D6 affects the actin-myosin interaction, a fundamental process in muscle contraction . This disruption can lead to changes in cell shape and polarity, as well as modulate the paracellular pathway in epithelial cells . Furthermore, it can influence the regulation of ion and water channel activity in cells .

Result of Action

The inhibition of myosin ATPase by 2,3-Butanedione-D6 can lead to a remarkable increase in the number of domes in epithelial cells, indicating increased transport activity . It also causes a reduction of the transepithelial electrical resistance (TER), leading to an increase in the paracellular flux of small molecular weight dextran .

Eigenschaften

IUPAC Name |

1,1,1,4,4,4-hexadeuteriobutane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJXEFYPDANLFS-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Butanedione-D6 | |

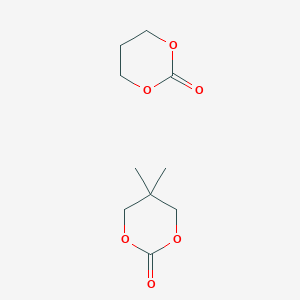

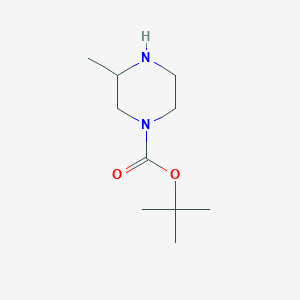

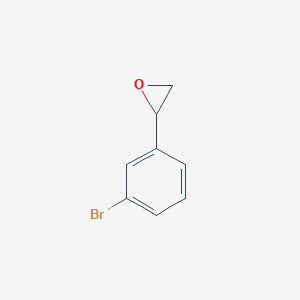

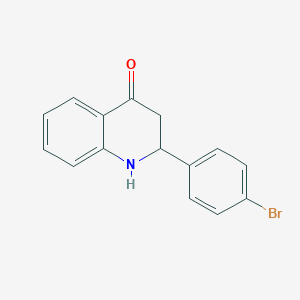

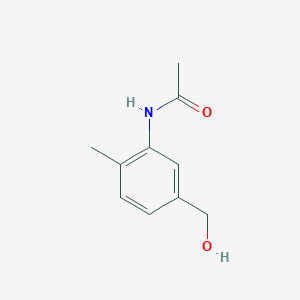

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)

![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)